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A Novel Bifunctional Muscarinic Receptor
Antagonist and β2-Adrenoceptor Agonist (MABA)
Audience: Researchers, scientists, and drug development professionals.

Introduction
LAS190792, also known as AZD8999, is an investigational inhaled long-acting dual-acting

bronchodilator that combines muscarinic receptor antagonist and β2-adrenoceptor agonist

(MABA) properties in a single molecule.[1][2][3] Developed for the treatment of chronic

obstructive pulmonary disease (COPD) and asthma, LAS190792 offers the potential for

improved bronchodilation and symptom control by simultaneously targeting two key pathways

involved in airway smooth muscle contraction and relaxation.[1][2] This technical guide

provides a comprehensive overview of the pharmacological profile of LAS190792, including its

mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and selectivity.

Detailed experimental protocols for key studies are also provided to facilitate understanding

and replication.

Mechanism of Action
LAS190792 exerts its therapeutic effects through a dual mechanism of action:

Muscarinic Receptor Antagonism: LAS190792 is a potent antagonist of muscarinic M3

receptors, which are primarily responsible for acetylcholine-induced bronchoconstriction.[1]
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[4] By blocking these receptors, LAS190792 inhibits the parasympathetic-mediated

contraction of airway smooth muscle, leading to bronchodilation.

β2-Adrenoceptor Agonism: LAS190792 is also a potent and selective agonist of β2-

adrenoceptors.[1][4] Activation of these receptors on airway smooth muscle cells stimulates

the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein

kinase A (PKA). This signaling cascade ultimately leads to the relaxation of airway smooth

muscle, further contributing to bronchodilation.

The combination of these two mechanisms in a single molecule is expected to provide

synergistic or additive bronchodilator effects compared to monotherapy with either a long-

acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[2]

Signaling Pathways
The dual mechanism of action of LAS190792 involves the modulation of two distinct signaling

pathways in airway smooth muscle cells.
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Caption: Dual signaling pathways of LAS190792 in airway smooth muscle cells.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data for LAS190792 from preclinical

pharmacological studies.

Table 1: Receptor Binding Affinity (pIC50)
Receptor Subtype LAS190792

Muscarinic M1 8.9[5]

Muscarinic M2 8.8[5]

Muscarinic M3 8.8[1][5]

Muscarinic M4 9.2[5]

Muscarinic M5 8.2[5]

β1-Adrenoceptor 7.5[5]

β2-Adrenoceptor 9.1[5]

β3-Adrenoceptor 5.6[5]

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Table 2: Functional Potency and Efficacy
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Assay Parameter LAS190792 Comparator

Spontaneous Tone

Isolated Guinea Pig

Trachea

pEC50 9.6[1][4]
Batefenterol: Similar

range[1][4]

Electrically Stimulated

Human Bronchus

(Antimuscarinic

activity)

pIC50 8.3[1] Batefenterol: 7.9[1]

cAMP Production

(CHO cells expressing

human β2-receptors)

IC50 (nM) 0.23[6]
Indacaterol: Higher

IC50[6]

Acetylcholine-induced

Bronchoconstriction in

Dogs

t1/2 (h) 13.3[1][4]
Batefenterol: Shorter

duration[1][4]

pEC50 is the negative logarithm of the half maximal effective concentration. t1/2 is the half-life.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
These assays are performed to determine the binding affinity of LAS190792 to various

muscarinic and adrenergic receptor subtypes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://www.researchgate.net/figure/Effects-of-b2-adrenergic-receptor-agonists-on-muscarinic-contraction-via-allosteric_fig4_326279355
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://www.researchgate.net/figure/Effects-of-b2-adrenergic-receptor-agonists-on-muscarinic-contraction-via-allosteric_fig4_326279355
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://www.researchgate.net/figure/Effects-of-b2-adrenergic-receptor-agonists-on-muscarinic-contraction-via-allosteric_fig4_326279355
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071415/
https://www.researchgate.net/figure/Effects-of-b2-adrenergic-receptor-agonists-on-muscarinic-contraction-via-allosteric_fig4_326279355
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare cell membranes
expressing target receptor

Incubate membranes with
 radioligand and LAS190792

Separate bound and
free radioligand (filtration)

Quantify bound
radioactivity

Analyze data to
determine pIC50

End

Click to download full resolution via product page

Caption: General workflow for radioligand binding assays.
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Protocol:

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably

expressing human recombinant muscarinic (M1-M5) or β-adrenergic (β1-β3) receptors are

prepared. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

The final pellet is resuspended in the assay buffer.

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific

radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for

β-receptors) at a fixed concentration and varying concentrations of LAS190792.

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow the binding to reach equilibrium.

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a

cell harvester. This separates the receptor-bound radioligand from the free radioligand. The

filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of LAS190792 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then

calculated as the negative logarithm of the IC50.

Functional Assays in Isolated Tissues
These assays assess the functional activity of LAS190792 as both a muscarinic antagonist and

a β2-agonist in a physiologically relevant ex vivo model.

Protocol for Isolated Guinea Pig Trachea Relaxation:

Tissue Preparation: Tracheal rings are obtained from guinea pigs and mounted in organ

baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and

5% CO2. The tracheal rings are connected to isometric force transducers to record changes

in muscle tension.
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Spontaneous Tone: The relaxant effect of LAS190792 is evaluated on the spontaneous tone

of the tracheal preparations. Cumulative concentration-response curves are generated by

adding increasing concentrations of LAS190792 to the organ bath.

Electrically Induced Contraction (Antimuscarinic Activity): To assess muscarinic antagonist

activity, the tracheal rings are contracted by electrical field stimulation, which induces the

release of endogenous acetylcholine. The ability of LAS190792 to relax these pre-contracted

tissues is then measured. To isolate the muscarinic component, these experiments are often

performed in the presence of a β-blocker like propranolol.

Data Analysis: The concentration of LAS190792 that produces 50% of the maximal

relaxation (EC50) or inhibits 50% of the induced contraction (IC50) is determined. The

results are often expressed as pEC50 or pIC50.

In Vivo Bronchoprotection Assays
These studies evaluate the efficacy and duration of action of LAS190792 in a living animal

model.

Protocol for Acetylcholine-Induced Bronchoconstriction in Dogs:

Animal Model: Anesthetized and mechanically ventilated dogs are used. Bronchoconstriction

is induced by an intravenous infusion or aerosol challenge with acetylcholine.

Drug Administration: LAS190792 is administered via nebulization.

Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are

measured to quantify the degree of bronchoconstriction.

Data Analysis: The ability of LAS190792 to inhibit the acetylcholine-induced

bronchoconstriction is assessed over time to determine its potency, onset, and duration of

action. The half-life (t1/2) of the bronchoprotective effect is calculated.

Selectivity Profile
LAS190792 demonstrates a favorable selectivity profile. It is a potent antagonist at all five

muscarinic receptor subtypes and a potent agonist at the β2-adrenoceptor.[5] Importantly, it
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shows significantly lower potency at the β1- and β3-adrenoceptors, which is desirable to

minimize potential cardiovascular and metabolic side effects, respectively.[1][4][5]

Conclusion
LAS190792 is a novel and potent dual-acting MABA with a promising pharmacological profile

for the treatment of obstructive airway diseases.[1][4] Its combined muscarinic antagonist and

β2-adrenoceptor agonist activity provides a strong rationale for its development as a next-

generation bronchodilator. Preclinical studies have demonstrated its high affinity and functional

potency at the target receptors, long duration of action, and favorable selectivity profile.[1][4][5]

Further clinical investigation is warranted to establish its efficacy and safety in patients with

COPD and asthma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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